Triricinolein chemical structure and properties
Triricinolein chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triricinolein, the primary triglyceride component of castor oil, is a unique biomolecule with a distinctive chemical structure that imparts a range of valuable properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and potential biological activities of triricinolein. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic and industrial applications of this versatile compound. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of molecular interactions and experimental workflows to facilitate a deeper understanding of triricinolein.
Chemical Structure and Nomenclature
Triricinolein is a triglyceride formed from the esterification of a glycerol backbone with three molecules of ricinoleic acid.[1][2] Ricinoleic acid is an unsaturated omega-9 fatty acid characterized by a hydroxyl group on the 12th carbon.[3] This unique structural feature is central to the distinct properties of triricinolein.
The systematic IUPAC name for triricinolein is propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate].[4] Its chemical formula is C₅₇H₁₀₄O₉, and it has a molecular weight of approximately 933.45 g/mol .[4] The CAS number for triricinolein is 2540-54-7.
Key Structural Features:
-
Glycerol Backbone: A central three-carbon molecule.
-
Three Ricinoleic Acid Chains: Each chain is an 18-carbon monounsaturated fatty acid.
-
Hydroxyl Group: Located at the 12th carbon position (C12) of each fatty acid chain. This is a key feature that differentiates it from most other triglycerides.
-
Cis Double Bond: A carbon-carbon double bond in the cis (Z) configuration is present between the 9th and 10th carbons (C9 and C10) of each fatty acid chain.
-
Stereochemistry: The hydroxyl group at the C12 position has an R configuration.
Physicochemical Properties
The presence of the hydroxyl groups on the fatty acid chains significantly influences the physical and chemical properties of triricinolein, leading to its characteristic high viscosity and solubility in polar organic solvents.
Table 1: Physical and Chemical Properties of Triricinolein
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow, viscous liquid at room temperature. | [5][6] |
| Molecular Formula | C₅₇H₁₀₄O₉ | [4] |
| Molecular Weight | 933.45 g/mol | [4] |
| Density (predicted) | 0.959 g/cm³ at 30°C | [5] |
| Melting Point | Solidifies between -10 °C to -18 °C (as castor oil) | [7] |
| Boiling Point (predicted) | High boiling point (313 °C for castor oil) | [5] |
| Solubility | Insoluble in water. Soluble in most organic solvents including absolute ethanol, methanol, ether, and chloroform.[6][7] | [6][7] |
| Viscosity | High viscosity (e.g., ~663–713 mPa·s for castor oil) | [8] |
| Refractive Index | ~1.472 at 30°C (for castor oil) | [5] |
Biological Activity and Signaling Pathways
Recent research has indicated that triricinolein and its constituent, ricinoleic acid, possess noteworthy biological activities, including potential anticancer properties. While the precise mechanisms are still under investigation, several studies suggest an interaction with key cellular signaling pathways.
Anticancer Activity
Triricinolein has been reported to exhibit potent anticancer properties by inhibiting the growth of tumor cells.[9] The proposed mechanism involves the targeting of kinases, which are crucial enzymes in cell signaling pathways.[9] By inhibiting these kinases, triricinolein may induce apoptosis (programmed cell death) in cancer cells.[9] Studies have shown significant anti-cancer activity in Chinese hamster ovary cells and various human cancer cell lines.[9]
Ricinoleic acid, the fatty acid component of triricinolein, has also been shown to inhibit migration and invasion of breast cancer cells and induce apoptosis.[1] This is potentially mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1] Furthermore, extracts from Ricinus communis, rich in these compounds, have been observed to inhibit STAT3 activation, a key pathway in cancer cell survival and proliferation.[1]
Hypothetical Kinase Inhibition and Apoptosis Induction Pathway
While the specific kinases targeted by triricinolein are yet to be fully elucidated, a general model of kinase inhibition leading to apoptosis can be proposed. Many cancers exhibit aberrant activity of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][11][12][13][14] Inhibition of these kinases can disrupt these pro-survival signals, leading to the activation of the apoptotic cascade.
Experimental Protocols
Extraction of Triricinolein from Castor Seeds
Triricinolein is the major component of castor oil, which is typically extracted from the seeds of the Ricinus communis plant.
Methodology: Solvent Extraction
-
Seed Preparation: The castor seeds are dehulled, dried to reduce moisture content, and then ground into a fine powder or flour.[6]
-
Extraction: The ground material is placed in a Soxhlet extractor. n-Hexane is commonly used as the extraction solvent.[6][15] The extraction is carried out for a sufficient duration to ensure complete oil removal.
-
Solvent Recovery: The solvent is removed from the oil extract by simple distillation or rotary evaporation.[6]
-
Purification: The crude oil can be further purified by processes such as degumming, neutralization, and bleaching to remove phospholipids, free fatty acids, and pigments.[15]
Analytical Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis and quantification of triricinolein in oil samples.
-
System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.[2][16]
-
Column: A C18 reverse-phase column is typically used.[2]
-
Mobile Phase: A gradient elution is often employed. For instance, a linear gradient starting from 100% methanol to 100% 2-propanol over 40 minutes can be effective.[2] For the analysis of free fatty acids, a gradient from 85% methanol in water (with 0.5% acetic acid) to 100% methanol (with 0.5% acetic acid) can be used.[2]
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: Detection can be performed at 205 nm with a UV detector or using an ELSD.[2] Triricinolein typically has a retention time of around 7 minutes under certain conditions.[1]
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the fatty acid composition of triricinolein after derivatization.
-
Sample Preparation (Transesterification): The triglyceride is converted to its fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or NaOH in methanol.[4][17]
-
GC System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A polar capillary column such as a PA-FFAP column is suitable for separating FAMEs.[4]
-
Carrier Gas: Helium is typically used as the carrier gas.[4]
-
Temperature Program: An example program starts at 80°C, ramps to 125°C, then to 220°C, and finally to 350°C.[4]
-
MS Detection: The mass spectrometer is operated in full-scan mode, typically over a mass range of m/z 35-500.[4]
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in triricinolein.
-
Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is convenient for oil analysis.[8]
-
Parameters: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[8]
-
Characteristic Peaks:
-
~3400 cm⁻¹: Broad peak corresponding to the O-H stretching of the hydroxyl groups.
-
~3010 cm⁻¹: C-H stretching of the olefinic (=C-H) group.
-
~2925 and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (CH₂) groups.
-
~1745 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1650 cm⁻¹: C=C stretching of the double bond.
-
~1160 cm⁻¹: C-O stretching of the ester group.
-
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triricinolein.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
¹H NMR Key Signals:
-
~5.4-5.5 ppm: Olefinic protons (-CH=CH-).[18]
-
~5.25 ppm: Methine proton of the glycerol backbone (sn-2).
-
~4.1-4.3 ppm: Methylene protons of the glycerol backbone (sn-1 and sn-3).
-
~3.6 ppm: Methine proton adjacent to the hydroxyl group (-CH(OH)-).
-
~2.3 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~2.0 ppm: Allylic methylene protons (-CH₂-CH=CH-).
-
~0.88 ppm: Terminal methyl protons (-CH₃).
-
-
¹³C NMR Key Signals:
-
~173 ppm: Carbonyl carbons of the ester groups.
-
~125-130 ppm: Olefinic carbons (-CH=CH-).
-
~71 ppm: Carbon of the hydroxyl-bearing methine group (-CH(OH)-).
-
~69 ppm: Methylene carbons of the glycerol backbone (sn-1 and sn-3).
-
~62 ppm: Methine carbon of the glycerol backbone (sn-2).
-
4.2.5. Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of triricinolein.
-
Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used.[4][19]
-
Molecular Ion: In positive ion mode, adducts such as [M+Na]⁺ or [M+NH₄]⁺ are often observed.[19]
-
Fragmentation: The primary fragmentation involves the neutral loss of the fatty acid chains. The analysis of these fragment ions can confirm the fatty acid composition of the triglyceride.[20][21]
Conclusion
Triricinolein stands out as a triglyceride with significant potential in various scientific and industrial fields, largely due to the unique chemical functionalities imparted by the ricinoleic acid chains. Its distinct physicochemical properties make it a valuable component in lubricants, cosmetics, and as a precursor for polymer synthesis. Furthermore, emerging research on its biological activities, particularly its anticancer potential through the modulation of key signaling pathways, opens up exciting avenues for drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, analyze, and further investigate this promising biomolecule. Future research should focus on elucidating the specific molecular targets of triricinolein to fully harness its therapeutic potential.
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